1-Isobutyrylpiperidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

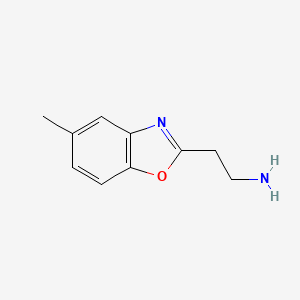

1-Isobutyrylpiperidin-3-amine (IBPA) is a synthetic molecule that belongs to the class of piperidine derivatives. It has a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The synthesis of piperidines has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis

The main chemical property of amines, including this compound, is their ability to act as weak organic bases . They can react with acids to form salts soluble in water .科学的研究の応用

Synthesis of Antibiotics and Therapeutics Compounds structurally related to 1-Isobutyrylpiperidin-3-amine serve as key intermediates in the synthesis of therapeutics. For instance, derivatives of piperidine are crucial in the preparation of antibiotics designed to combat pathogens of veterinary importance. A notable example includes the synthesis of premafloxacin, highlighting the role of piperidine compounds in developing efficient, stereoselective processes for pharmaceuticals (Fleck et al., 2003).

Biodegradable Polymers for Medical Applications Research on poly(β-aminoesters) synthesized through reactions involving secondary amines, such as piperazine, underlines the importance of piperidine derivatives in creating biodegradable polymers. These materials have shown potential in biomedical applications, including gene delivery, due to their non-cytotoxic nature and ability to degrade into biologically benign products (Lynn and Langer, 2000).

Advanced Material Synthesis Tertiary amine-structured compounds, including those related to this compound, have been synthesized for applications in material science. These compounds, featuring stimulating response groups, are utilized in creating materials with specific chemical and physical properties. The synthesis methods developed offer efficient pathways for producing compounds with tertiary amine structures, useful in various research and industrial applications (Sun et al., 2021).

Catalysis and Polymerization The reactivity of amine/Lewis pairs towards acrylic monomers demonstrates the application of piperidine derivatives in catalysis and polymerization processes. These compounds can influence reactions such as hydrogenation and polymerization, making them valuable for synthesizing polymers and chemicals with specific attributes. The study of these reactions contributes to the development of new materials and chemical synthesis methodologies (Chen and Chen, 2015).

Environmental Applications Derivatives of piperidine and similar compounds have been explored for environmental applications, such as the adsorption of heavy metals from aqueous solutions. These studies provide insights into the potential of amine-functionalized materials for treating contaminated water, showcasing the versatility of piperidine derivatives in addressing environmental challenges (Gurgel et al., 2009).

Safety and Hazards

将来の方向性

While specific future directions for 1-Isobutyrylpiperidin-3-amine are not mentioned in the search results, piperidine derivatives in general are a key category of nitrogen-bearing heterocyclic compounds with wide biological activities . They play a significant role in the pharmaceutical industry , suggesting potential future applications in drug discovery .

作用機序

Target of Action

The primary target of 1-Isobutyrylpiperidin-3-amine is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

This compound acts as an inverse agonist of RORC2 . An inverse agonist reduces the activity of a receptor by binding to it and stabilizing its inactive form. This results in a decrease in the production of IL-17 , a key pro-inflammatory cytokine .

Biochemical Pathways

It is known that the compound’s action on rorc2 leads to a reduction in the production of il-17 . IL-17 is involved in several immune responses, including the activation of pro-inflammatory responses. Therefore, the inhibition of IL-17 production can help in the management of autoimmune diseases .

Pharmacokinetics

It has been reported that the compound demonstratesgood metabolic stability and oral bioavailability . These properties suggest that the compound can be effectively absorbed and utilized in the body when administered orally .

Result of Action

The primary result of the action of this compound is a reduction in the levels of IL-17 . This can lead to a decrease in pro-inflammatory responses, which can be beneficial in the treatment of autoimmune diseases . In a preclinical in vivo animal model, the compound was able to reduce IL-17 levels and skin inflammation upon oral administration .

特性

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJZIJEHHMBTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649239 |

Source

|

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060817-46-0 |

Source

|

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

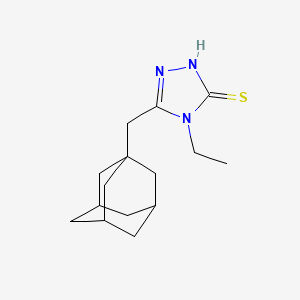

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)